molecular formula C16H13F2N5O B7663361 N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide

Numéro de catalogue: B7663361
Poids moléculaire: 329.30 g/mol
Clé InChI: SFXADHRRPWCZMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. ETB is a tetrazole-based compound that has been synthesized using various methods.

Mécanisme D'action

The mechanism of action of N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide is not fully understood, but studies have shown that it acts on various cellular pathways. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which eventually leads to cell death. This compound has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the arrest of the cell cycle and eventually leads to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the process of programmed cell death. This compound has also been shown to inhibit the activity of various signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide has several advantages and limitations for lab experiments. One advantage of this compound is that it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research in cancer treatment. Another advantage of this compound is that it has shown potential in inhibiting the activity of acetylcholinesterase, making it a potential candidate for further research in Alzheimer's disease treatment. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its potential side effects.

Orientations Futures

There are several future directions for N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide research. One direction is to further investigate the mechanism of action of this compound, which will provide a better understanding of its potential pharmacological properties. Another direction is to investigate the potential side effects of this compound, which will provide valuable information for the development of safe and effective drugs. Additionally, further research is needed to determine the potential use of this compound in other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a tetrazole-based compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its potential use in cancer and Alzheimer's disease treatment. This compound has shown promising results in inhibiting the growth of cancer cells and inhibiting the activity of acetylcholinesterase. However, further research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has the potential to be a valuable candidate for further research in pharmacology.

Méthodes De Synthèse

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide has been synthesized using various methods, such as Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The most common method used for the synthesis of this compound is the Suzuki coupling method. This method involves the reaction of 3-bromoaniline and 3,4-difluorobenzeneboronic acid in the presence of a palladium catalyst and a base. The product obtained from this reaction is then treated with sodium azide to obtain this compound.

Applications De Recherche Scientifique

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide has been studied for its potential pharmacological properties in various scientific research applications. One of the most notable applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.

Propriétés

IUPAC Name

N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c1-2-23-15(20-21-22-23)10-4-3-5-12(8-10)19-16(24)11-6-7-13(17)14(18)9-11/h3-9H,2H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXADHRRPWCZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.